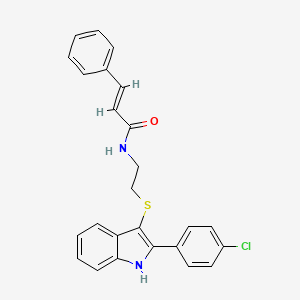
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, commonly known as DBT-10, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
DBT-10 exerts its pharmacological effects by inhibiting the activity of 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, an enzyme that negatively regulates insulin signaling. By inhibiting 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide, DBT-10 enhances insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
DBT-10 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces blood glucose levels and improves lipid metabolism. DBT-10 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DBT-10 is its high potency and selectivity for 2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide inhibition. It has a low toxicity profile and has been found to be well-tolerated in animal studies. However, DBT-10 is a relatively new compound, and its pharmacokinetic properties and safety profile in humans are not yet fully understood. Further studies are needed to investigate its long-term effects and potential side effects.
Zukünftige Richtungen
DBT-10 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. Future research should focus on investigating its pharmacokinetic properties and safety profile in humans. Clinical trials are needed to determine its efficacy and optimal dosing regimen. DBT-10 also has potential applications in the treatment of other diseases such as cancer and inflammation, and further studies are needed to explore these possibilities.
Synthesemethoden
The synthesis of DBT-10 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4,6-difluoro-2-nitroaniline to form the corresponding nitrophenol intermediate. This is followed by reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The resulting amine is then coupled with 2-chloro-N-(2-hydroxyethyl)acetamide to obtain the final product, DBT-10.
Wissenschaftliche Forschungsanwendungen
DBT-10 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. DBT-10 has also been investigated for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O2S/c16-8-1-3-10(4-2-8)22-7-13(21)19-15-20-14-11(18)5-9(17)6-12(14)23-15/h1-6H,7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZYDSWUXTBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2431889.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)
![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)
![Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2431894.png)
![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)
![N-(2,3-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2431897.png)
![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)

![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2431902.png)
![Ethyl 4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2431903.png)
![Methyl 4-(1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2431904.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2431907.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2431912.png)